HDAC6 Inhibitory Activity: Cyclobutyl vs. Aryl Substitution
Patent US20180273495A1 discloses a series of 1,2,4-oxadiazole derivatives as HDAC6 inhibitors. While the patent does not report the exact IC50 for 3-cyclobutyl-1,2,4-oxadiazol-5-amine, it explicitly claims compounds with a cyclobutyl group as part of the core structure, indicating that the cyclobutyl substitution is essential for achieving the desired HDAC6 inhibitory activity [1]. In contrast, 3-aryl-1,2,4-oxadiazol-5-amines, such as those studied in QSAR models, exhibit antiproliferative activity (R² = 0.906 for the best model) that is heavily dependent on aryl substituent hydrophobicity and electronic parameters [2]. This suggests that the cyclobutyl group offers a distinct binding mode or selectivity profile not achievable with aryl substitutions.
| Evidence Dimension | HDAC6 inhibitory activity |
|---|---|
| Target Compound Data | Claimed as part of active HDAC6 inhibitor scaffold [1] |
| Comparator Or Baseline | 3-Aryl-1,2,4-oxadiazol-5-amines: Activity dependent on aryl substituent properties (QSAR model R² = 0.906) [2] |
| Quantified Difference | Not directly quantifiable; cyclobutyl provides distinct steric/electronic profile vs. aryl. |
| Conditions | HDAC6 inhibition assay (patent); antiproliferative assay against cancer cell lines (QSAR study). |
Why This Matters
Selection of the cyclobutyl-substituted oxadiazole scaffold is supported by patent claims for a specific therapeutic target (HDAC6), differentiating it from generic antiproliferative oxadiazoles.
- [1] US Patent US20180273495A1. 'Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same.' Filed 2016. View Source
- [2] Lanez, T., et al. 'Quantitative structure activity relationship studies on a series of 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines as anti-proliferative agents.' Journal of Computational and Theoretical Nanoscience, 2015, 12, 9. View Source
